3-bromo-N-cyclopropylbenzenesulfinamide
Overview
Description
3-bromo-N-cyclopropylbenzenesulfinamide is a chemical compound with the molecular formula CHBrNOS. It has an average mass of 276.150 Da and a monoisotopic mass of 274.961548 Da .
Molecular Structure Analysis
The molecular structure of 3-bromo-N-cyclopropylbenzenesulfinamide is characterized by the presence of a bromine atom (Br), a cyclopropyl group (C3H5), a benzene ring (C6H5), a sulfinamide group (S(=O)NH2), and a single nitrogen atom (N) .Scientific Research Applications
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds show remarkable properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrase Isoenzymes
Studies on cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties have shown excellent inhibitory effects on human carbonic anhydrase isoenzymes. These findings highlight the potential of these compounds in designing inhibitors for various isoenzymes, contributing to therapeutic strategies for diseases where carbonic anhydrase activity is implicated (Boztaş et al., 2015).
Synthesis of Pharmaceutical Intermediates
The electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has facilitated the synthesis of various benzonitriles. This methodology demonstrates efficiency in synthesizing electronically different and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, showing its utility in creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Antifungal Agents Against Malassezia Furfur
Novel polyfunctional arenesulfonamides have been developed as potential fungicides, with significant activity against Malassezia furfur. This work introduces a lead compound for drug development targeting skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).
Synthesis of Chiral Fluorinating Agents
Research into the synthesis of novel chiral fluorinating agents, such as N-fluoro-3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-triones, demonstrates the potential of these compounds in fluorination chemistry. The optical resolution and subsequent fluorination of these compounds offer insights into creating chiral N-F agents with potential applications in various synthetic transformations (Sun, Liu, & Tang, 2008).
properties
IUPAC Name |
3-bromo-N-cyclopropylbenzenesulfinamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(12)11-8-4-5-8/h1-3,6,8,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBPYOSTPKUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268267 | |
Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopropylbenzenesulfinamide | |
CAS RN |
1704065-61-1 | |
Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.